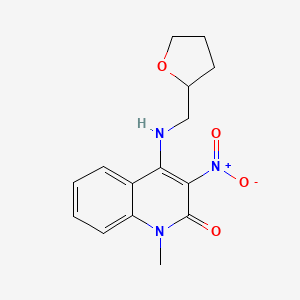

1-Methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Quinoline synthesis involves various methods including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach protocols .Molecular Structure Analysis

The molecular structure of nitro compounds is based on structures generated from information available in databases. Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .Chemical Reactions Analysis

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis

Nitro compounds have lower volatility than ketones of about the same molecular weight. The water solubility is low; a saturated solution of nitromethane in water is less than 10% by weight .Applications De Recherche Scientifique

Synthetic Applications and Methodologies

Nitroepoxides, related to the core structure of the compound , are transformed into 1,4-diamino heterocycles, including quinoxalines and pyrazines, offering efficient pathways to bioactive structures with minimal waste (Vidal-Albalat, Rodríguez, & González, 2014). Furthermore, direct synthesis of 3-nitroquinolin-2(1H)-ones via an eco-friendly one-pot cascade reaction demonstrates the compound's potential in the pharmaceutical, agricultural, and dye chemistry sectors (Chen, Ren, Xu, Shao, & Li, 2017).

Biological and Pharmacological Research

Derivatives of 8-hydroxyquinoline, closely related to the chemical structure in focus, have been identified as antibacterial agents targeting both intra- and extracellular Gram-negative pathogens, showcasing the compound's relevance in developing new antimicrobial strategies (Enquist et al., 2012). Additionally, quinoline derivatives exhibit promising anti-lipid peroxidation and soybean lipoxygenase inhibition activities, indicating their potential in addressing oxidative stress-related disorders (Vlachou et al., 2023).

Material Science and Sensing Technologies

A colorimetric chemosensor based on Schiff base, utilizing a quinoline moiety for highly selective cyanide detection in aqueous solutions, reveals the compound's utility in environmental monitoring and safety applications (Na, Park, Jo, Lee, & Kim, 2014).

Safety and Hazards

While specific safety data for “1-Methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one” is not available, it’s important to note that nitro compounds can be hazardous. For example, 1-Methyl-3-nitro-1-nitrosoguanidine is classified as a flammable solid, and it may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Orientations Futures

The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies. They have been frequently used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities .

Propriétés

IUPAC Name |

1-methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-3,6-7,10,16H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFMCQCXTYOOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)

![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2764443.png)

![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)

![8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2764450.png)

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/no-structure.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)

![5-isopropyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2764455.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide](/img/structure/B2764458.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764462.png)